Boc-Val-OSu is a key building block for the synthesis of peptides containing the amino acid L-valine. The presence of the tert-butyl (Boc) protecting group safeguards the valine's amino group during peptide chain formation reactions. The N-hydroxysuccinimide (OSu) ester moiety acts as an activated leaving group, facilitating its reaction with the free amino group of another amino acid or peptide chain to form an amide bond [1]. This specific property makes Boc-Val-OSu a crucial tool in the construction of complex peptides with desired sequences for various research applications [1].
Here's a reference highlighting the use of Boc-Val-OSu in peptide synthesis: [1] Isidro-Carmona, M. et al. (2004). Formation of Peptide Bonds Using N-Hydroxysuccinimide Esters: Effect of the Amino Acid Sequence. The Journal of Organic Chemistry, 69(17), 5840-5849.
Boc-Val-OSu is well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides on a solid support. The Boc group ensures compatibility with the typical deprotection and coupling reactions employed in SPPS, allowing for the stepwise incorporation of L-valine into the growing peptide chain [2].
This reference discusses the application of Boc-Val-OSu in SPPS: [2] Chan, W. C., & White, P. D. (2000). Fmoc and Boc protection strategies in solid-phase peptide synthesis. Fmoc and Boc Protection Strategies in Peptide Chemistry, 1-28.
Boc-Val-OSu, or Boc-L-Valine hydroxysuccinimide ester, is a derivative of the amino acid valine, specifically modified to include a tert-butoxycarbonyl (Boc) protecting group and a hydroxysuccinimide (OSu) moiety. Its molecular formula is with a molecular weight of approximately 314.33 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to form stable amide bonds with other amino acids or peptides, facilitating the construction of complex biomolecules .
Boc-Val-OSu can be synthesized through several methods:
Boc-Val-OSu is widely used in:
Studies on Boc-Val-OSu focus on its interactions during peptide synthesis, particularly its reactivity with various amines and other functional groups. Research indicates that Boc-Val-OSu shows high efficiency in forming stable amide bonds under mild conditions, making it suitable for synthesizing complex peptides without significant side reactions .
Several compounds are structurally similar to Boc-Val-OSu, including:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Boc-Ala-OSu | Similar structure with alanine instead of valine | Used for synthesizing alanine-containing peptides |
Boc-Leu-OSu | Contains leucine; used in similar applications | Leucine's bulkiness may affect peptide folding |
Fmoc-Val-OH | Valine derivative with a different protecting group | Fmoc group allows for different deprotection strategies |
Boc-Val-OSu is unique due to its combination of the tert-butoxycarbonyl protecting group and hydroxysuccinimide ester functionality, which allows for selective reactions that are beneficial in peptide synthesis compared to other protecting groups like Fmoc or benzyl .
The development of N-hydroxysuccinimide esters represents a crucial milestone in the evolution of peptide synthesis methodologies. The foundations of this chemistry were established through pioneering work in the mid-20th century that sought to overcome the limitations of existing carboxylic acid activation methods. In 1955, Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial step, which led to the exploration of various activated esters for peptide bond formation. This breakthrough demonstrated the potential for using activated ester intermediates to facilitate efficient coupling reactions under relatively mild conditions.
The direct precursors to N-hydroxysuccinimide esters emerged in 1961 when Nefkens and Tesser introduced N-hydroxyphthalimide activated esters. These compounds exhibited enhanced reactivity compared to simple esters while maintaining reasonable stability for isolation and storage. Building upon this foundation, Anderson and co-workers developed N-hydroxysuccinimide esters in 1963, introducing a new class of activated esters that would become instrumental in peptide synthesis. The Anderson group's work demonstrated that N-hydroxysuccinimide esters possessed the crucial advantage of forming water-soluble byproducts under neutral conditions, making them highly versatile in synthetic applications.
The historical significance of N-hydroxysuccinimide esters extends beyond their immediate synthetic utility. These compounds emerged during a period of intense innovation in peptide chemistry, when researchers were grappling with the challenges of forming peptide bonds efficiently while avoiding racemization and side reactions. The development of N-hydroxysuccinimide esters represented a convergence of organic chemistry principles with practical synthetic needs, establishing a methodology that would prove essential for the subsequent development of automated peptide synthesis. The shelf-stable nature and reactivity under mild conditions of these esters made them particularly convenient for amide bond formation, especially in the synthesis of highly functionalized compounds.